![molecular formula C19H20N2O3 B5755326 3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5755326.png)
3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as MPBD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPBD belongs to the class of benzamide derivatives and has been found to exhibit promising results in the treatment of various neurological disorders.
Mechanism of Action
3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide acts as a dopamine and serotonin receptor modulator, which helps in regulating the activity of these neurotransmitters. It has been found to bind to the D1 and D2 dopamine receptors and the 5-HT2A serotonin receptor, resulting in the modulation of their activity. This modulation leads to an increase in the release of dopamine and serotonin, which helps in treating various neurological disorders.
Biochemical and Physiological Effects
3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been found to exhibit several biochemical and physiological effects, including an increase in the release of dopamine and serotonin, an improvement in cognitive function, and a reduction in the symptoms of Parkinson's disease and schizophrenia. It has also been found to have a neuroprotective effect, which helps in preventing the degeneration of neurons.
Advantages and Limitations for Lab Experiments
The advantages of using 3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide in lab experiments include its ability to modulate dopamine and serotonin receptors, its neuroprotective effect, and its potential therapeutic applications in various neurological disorders. However, the limitations of using 3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide in lab experiments include its high cost, limited availability, and potential side effects.
Future Directions
There are several future directions for the research on 3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration route of 3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide for its potential clinical use.
Conclusion
In conclusion, 3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a promising chemical compound that has the potential to be used in the treatment of various neurological disorders. Its ability to modulate dopamine and serotonin receptors, its neuroprotective effect, and its potential therapeutic applications make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to determine its optimal dosage and administration route for its potential clinical use.
Synthesis Methods
The synthesis of 3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the condensation of 3-methoxybenzoic acid with 1-pyrrolidinecarbonyl chloride, followed by the reaction with 2-aminobenzamide. The final product is obtained after recrystallization from ethyl acetate.
Scientific Research Applications
3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. Studies have shown that 3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide has the ability to modulate the activity of dopamine and serotonin receptors, which are known to play a crucial role in the pathogenesis of these disorders.
properties
IUPAC Name |
3-methoxy-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-24-15-8-6-7-14(13-15)18(22)20-17-10-3-2-9-16(17)19(23)21-11-4-5-12-21/h2-3,6-10,13H,4-5,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVHPKDRISGSFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

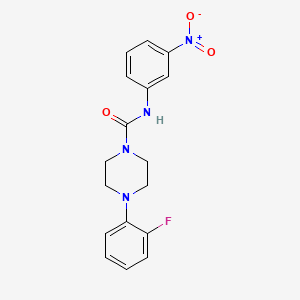
![5-methyl-2-[(2-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5755259.png)

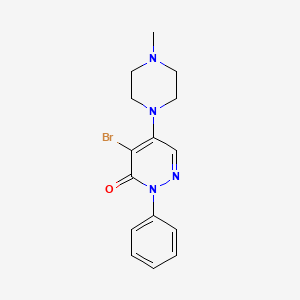
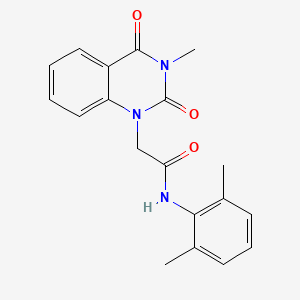
![2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5755291.png)
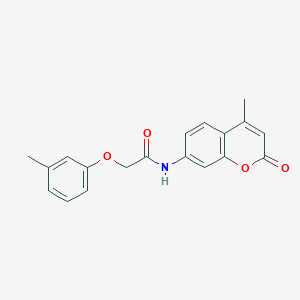
![ethyl 4-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5755310.png)

![1-[(2-methoxyphenyl)acetyl]pyrrolidine](/img/structure/B5755333.png)
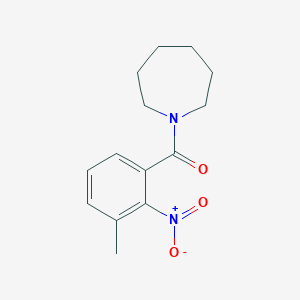
![4-ethoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5755338.png)
![N'-[(3,4,5-trimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5755344.png)
![5-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-methoxyphenol](/img/structure/B5755356.png)